molecular formula C14H19ClF3NO2 B4406655 N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride

N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride

Cat. No.: B4406655
M. Wt: 325.75 g/mol
InChI Key: JVBAQCFHYZPVJN-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields. This compound features a unique combination of functional groups, including an oxolane ring, a trifluoromethyl-substituted phenoxy group, and an ethanamine backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the phenoxy group: This can be done via nucleophilic aromatic substitution or other coupling reactions.

    Formation of the ethanamine backbone: This step may involve reductive amination or other amine-forming reactions.

    Conversion to the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxolane ring and ethanamine backbone can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group and phenoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of trifluoromethyl-substituted phenoxy groups on biological systems. It could serve as a probe or ligand in biochemical assays.

Medicine

In medicine, N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the oxolane ring and ethanamine backbone may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine: The non-hydrochloride form of the compound.

    N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrobromide: A similar compound with a different counterion.

    N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamine;hydrochloride: A compound with a similar structure but a different alkyl chain.

Uniqueness

N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride is unique due to its specific combination of functional groups. The presence of the trifluoromethyl group can significantly impact its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2.ClH/c15-14(16,17)11-3-1-4-12(9-11)20-8-6-18-10-13-5-2-7-19-13;/h1,3-4,9,13,18H,2,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBAQCFHYZPVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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